3-Amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide
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Overview
Description
(S)-3-Amino-6-chloro-5-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)pyrazine-2-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a pyrazine ring substituted with various functional groups, including amino, chloro, and carboxamide groups, as well as piperidine and piperazine moieties. The presence of these diverse functional groups makes it a versatile molecule for various chemical reactions and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-6-chloro-5-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)pyrazine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route can be summarized as follows:
Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a condensation reaction between appropriate precursors, such as 2,3-dichloropyrazine and an amine derivative.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution, where an amine reacts with the pyrazine ring.
Attachment of Piperidine and Piperazine Moieties: The piperidine and piperazine moieties are introduced through nucleophilic substitution reactions, where the appropriate piperidine and piperazine derivatives react with the pyrazine ring.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperidine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with amine groups replacing carboxamide groups.
Substitution: Substituted derivatives with new functional groups replacing chloro or amino groups.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly for targeting specific receptors or enzymes.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological targets, such as proteins or nucleic acids.
Chemical Biology: The compound can be used as a probe to study cellular processes and pathways.
Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-3-Amino-6-chloro-5-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to modulation of their activity. The exact pathways and molecular targets involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-6-chloro-5-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-methylpiperazin-1-yl)pyrazine-2-carboxamide: Similar structure with a methyl group instead of an ethyl group.
(S)-3-Amino-6-chloro-5-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-isopropylpiperazin-1-yl)pyrazine-2-carboxamide: Similar structure with an isopropyl group instead of an ethyl group.
(S)-3-Amino-6-chloro-5-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-phenylpiperazin-1-yl)pyrazine-2-carboxamide: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness
The uniqueness of (S)-3-Amino-6-chloro-5-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)pyrazine-2-carboxamide lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity and selectivity for certain molecular targets. The presence of both piperidine and piperazine moieties, along with the pyrazine ring, provides a versatile scaffold for further modification and optimization in drug development.
Properties
IUPAC Name |
3-amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31Cl2N7O/c1-2-17-14-31(23-20(25)28-19(22(27)33)21(26)29-23)11-12-32(17)18-7-9-30(10-8-18)13-15-3-5-16(24)6-4-15/h3-6,17-18H,2,7-14H2,1H3,(H2,26,29)(H2,27,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDYJFWSPRQEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=NC(=C(N=C4Cl)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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